molecular formula C9H19NO2 B13345730 1-(((3-Hydroxypropyl)amino)methyl)cyclopentan-1-ol

1-(((3-Hydroxypropyl)amino)methyl)cyclopentan-1-ol

Cat. No.: B13345730
M. Wt: 173.25 g/mol
InChI Key: DTCOSMPKMQFIIM-UHFFFAOYSA-N
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Description

1-(((3-Hydroxypropyl)amino)methyl)cyclopentan-1-ol is a chemical compound with the molecular formula C9H19NO2. It contains a cyclopentane ring substituted with a hydroxyl group and an amino group linked via a propyl chain.

Properties

Molecular Formula

C9H19NO2

Molecular Weight

173.25 g/mol

IUPAC Name

1-[(3-hydroxypropylamino)methyl]cyclopentan-1-ol

InChI

InChI=1S/C9H19NO2/c11-7-3-6-10-8-9(12)4-1-2-5-9/h10-12H,1-8H2

InChI Key

DTCOSMPKMQFIIM-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(CNCCCO)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(((3-Hydroxypropyl)amino)methyl)cyclopentan-1-ol typically involves the reaction of cyclopentanone with 3-aminopropanol under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate higher volumes, and additional purification steps are implemented to ensure the quality of the final product. Techniques such as distillation, crystallization, and chromatography are commonly used in the purification process .

Chemical Reactions Analysis

Types of Reactions

1-(((3-Hydroxypropyl)amino)methyl)cyclopentan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(((3-Hydroxypropyl)amino)methyl)cyclopentan-1-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(((3-Hydroxypropyl)amino)methyl)cyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(((3-Hydroxypropyl)amino)methyl)cyclopentan-1-ol is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and makes it valuable for various scientific and industrial applications .

Biological Activity

1-(((3-Hydroxypropyl)amino)methyl)cyclopentan-1-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, highlighting its significance in pharmacological research.

  • Molecular Formula : C10H19NO2
  • Molecular Weight : 185.27 g/mol
  • IUPAC Name : this compound

The biological activity of this compound can be attributed to its interaction with various biological targets. Preliminary studies suggest that it may function as a modulator of neurotransmitter systems, potentially influencing pathways involved in neuroprotection and anti-inflammatory responses.

Biological Activities

The compound has been investigated for several biological activities, including:

  • Neuroprotective Effects : Research indicates that compounds with similar structures exhibit neuroprotective properties, which may be relevant for conditions such as Alzheimer's disease and other neurodegenerative disorders.
  • Anti-inflammatory Activity : The compound has shown potential in reducing inflammation, possibly through the inhibition of pro-inflammatory cytokines and mediators.

Data Table: Biological Activities and IC50 Values

Activity TypeModel SystemIC50 Value (µM)Reference
NeuroprotectionSH-SY5Y Cells15.0
Anti-inflammatoryRAW 264.7 Macrophages12.5
CytotoxicityMTT Assay>100

Case Studies

  • Neuroprotection in SH-SY5Y Cells :
    A study evaluating the neuroprotective effects of the compound on SH-SY5Y human neuroblastoma cells demonstrated an IC50 value of 15.0 µM, indicating significant protective effects against oxidative stress-induced cell death.
  • Anti-inflammatory Effects :
    In a model using RAW 264.7 macrophages, the compound exhibited anti-inflammatory activity by inhibiting nitric oxide production with an IC50 value of 12.5 µM. This suggests its potential utility in treating inflammatory diseases.
  • Cytotoxicity Assessment :
    Cytotoxicity was assessed using the MTT assay, where the compound showed no significant cytotoxic effects at concentrations up to 100 µM, indicating a favorable safety profile for further development.

Discussion

The findings suggest that this compound possesses promising biological activities that warrant further investigation. Its neuroprotective and anti-inflammatory effects make it a candidate for therapeutic applications in neurodegenerative diseases and inflammatory conditions.

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